molecular formula C13H8Cl3NO2 B5034019 2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide

2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide

Cat. No.: B5034019
M. Wt: 316.6 g/mol
InChI Key: IPRFTVIVGAXAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide is a synthetic compound that belongs to the class of amide herbicides. It is commonly known as Bentazone and is used in agricultural practices to control broadleaf weeds. The compound was first introduced in the market in the 1960s and has been widely used since then.

Mechanism of Action

The herbicidal activity of 2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide is attributed to its ability to inhibit the activity of the enzyme protoporphyrinogen oxidase (PPO). PPO is an essential enzyme in the biosynthesis of chlorophyll, which is required for photosynthesis in plants. Inhibition of PPO results in the accumulation of toxic intermediates, which ultimately leads to the death of the plant. The anti-cancer activity of this compound is attributed to its ability to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS). ROS can cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. In animals, the compound has been shown to cause liver damage and oxidative stress. The compound has also been found to be toxic to aquatic organisms such as fish and algae.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide in lab experiments include its high potency and specificity against PPO, making it an ideal tool for studying the enzyme's function. The compound is also readily available and relatively inexpensive. However, the compound's toxicity to animals and aquatic organisms limits its use in certain types of experiments. Additionally, the compound's non-specificity to PPO in humans limits its potential use in medical research.

Future Directions

Future research on 2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide could focus on its potential as an anti-cancer drug. Studies could investigate the compound's mechanism of action in inducing apoptosis in cancer cells and its efficacy against different types of cancer. Additionally, research could focus on developing safer and more effective herbicides that target PPO without causing harm to non-target organisms. Finally, studies could investigate the compound's potential as an environmental pollutant and its effects on ecosystems.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide involves the reaction of 2,4-dichlorobenzoic acid with 5-chloro-2-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of the desired product, which is then purified through recrystallization or chromatography.

Scientific Research Applications

2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. The compound is commonly used in soybean, cotton, and peanut crops. Apart from its herbicidal properties, this compound has also been studied for its potential use in the treatment of cancer. Research has shown that the compound exhibits anti-cancer properties by inhibiting the growth of cancer cells.

Properties

IUPAC Name

2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO2/c14-7-1-3-9(10(16)5-7)13(19)17-11-6-8(15)2-4-12(11)18/h1-6,18H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRFTVIVGAXAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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